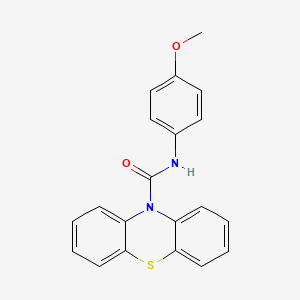
N-(4-methoxyphenyl)phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)phenothiazine-10-carboxamide is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied due to its diverse pharmacological properties and applications in organic synthesis. The molecule consists of a phenothiazine core substituted with a carboxamide group at the 10th position and a methoxyphenyl group. This structure is related to compounds that have shown significant biological activities, including antiproliferative effects and the ability to inhibit tubulin polymerization, which are critical in cancer research .
Synthesis Analysis
The synthesis of phenothiazine derivatives can be achieved through various methods. One approach involves the use of a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for the preparation of phenothiazines, starting from 2-iodoanilines and 2-bromobenzenethiol or from aryl ortho-dihalides and o-aminobenzenethiols . Another method describes the synthesis of phenothiazine derivatives by reacting phenothiazine with an alkyl halide, followed by subsequent reactions with urea and substituted aromatic aldehydes to yield various compounds . Although these methods do not directly describe the synthesis of this compound, they provide a foundation for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives is characterized by spectroscopic methods such as IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry . These techniques confirm the presence of functional groups and the overall molecular framework. The structure of this compound would likely exhibit distinct spectroscopic features corresponding to the carboxamide and methoxyphenyl substituents, which can be analyzed similarly.
Chemical Reactions Analysis
Phenothiazine derivatives can undergo various chemical reactions, including direct arylation and nucleophilic substitution, which are essential for the modification of the core structure and the introduction of different substituents . The reactivity of the phenothiazine core allows for the synthesis of a wide range of derivatives with potential biological activities. The specific chemical reactions involving this compound would depend on the functional groups present and the desired synthetic outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications in medicinal chemistry and materials science. The introduction of a carboxamide group and a methoxyphenyl group in this compound would affect these properties, potentially enhancing the compound's solubility and reactivity .
Applications De Recherche Scientifique
Antiproliferative and Anticancer Activity
Phenothiazine derivatives have been explored for their antiproliferative properties against various cancer cell lines. For example, N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have shown to inhibit tubulin polymerization and induce G2/M phase cell cycle blockade, demonstrating potent antiproliferative properties against a wide range of cancer cell lines with low nanomolar GI50 values (Prinz et al., 2017).
Inhibition of Tubulin Polymerization
Some phenothiazine derivatives exhibit the ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism is fundamental to the development of novel and potent tubulin polymerization inhibitors, highlighting the potential of phenothiazine cores in creating effective antimitotic agents (Prinz et al., 2017).
Development of Imaging Agents
Phenothiazine derivatives have been utilized in the development of imaging agents for positron emission tomography (PET). These compounds, designed to target specific receptors in the brain, provide valuable tools for the study of various neurological conditions and for the development of new therapeutic strategies (Choi et al., 2015).
Synthesis of Novel Compounds
Research on phenothiazine derivatives has led to the synthesis of novel compounds with potential pharmaceutical applications. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives derived from phenothiazine have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the versatility of phenothiazine derivatives in drug development (Hassan et al., 2014).
Antibacterial, Antifungal, and Antitubercular Activities
Phenothiazine derivatives have also been investigated for their antibacterial, antifungal, and antitubercular activities. This broad spectrum of bioactivity underscores the potential of these compounds in developing new antimicrobial agents to address various infectious diseases (Sharma et al., 2012).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-24-15-12-10-14(11-13-15)21-20(23)22-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)22/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVDBDKGHNEXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)
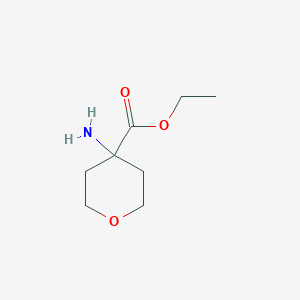
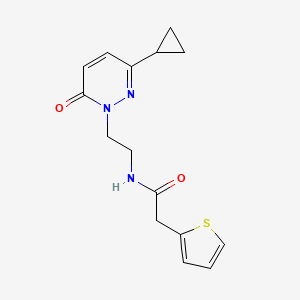
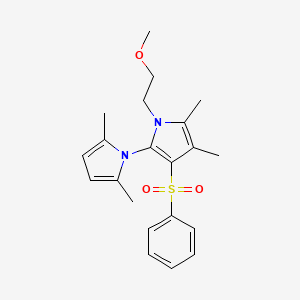
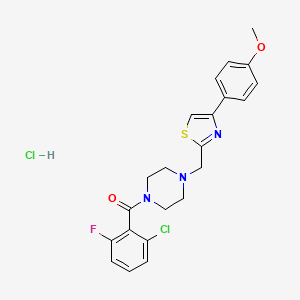
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)